DL-Xylose
Overview
Description
DL-Xylose is a monosaccharide of the aldopentose type, consisting of five carbon atoms and an aldehyde functional group . It is a sugar isolated from wood and is widely used as a diabetic sweetener in food and beverages . Xylose has also been used as a diagnostic agent to observe malabsorption .
Synthesis Analysis
This compound can be converted into new allylic furanosyl and pyranosyl glycosides by applying two different reaction conditions . The glycosides are then treated with sodium azide to get triazoline compounds via a 1,3-dipolar cycloaddition .
Molecular Structure Analysis
The molecular formula of this compound is C5H10O5 . The IUPAC name is (2R,3S,4R)-2,3,4,5-tetrahydroxypentanal . The InChI is InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 . The Canonical SMILES is C(C(C(C(C=O)O)O)O)O .
Chemical Reactions Analysis
Xylose and arabinose are chiral diastereomers that can exhibit specific crystallization behavior . The solid-state landscapes of the chiral pairs of both xylose and arabinose have been investigated to determine whether racemic compounds or conglomerates are formed .
Physical And Chemical Properties Analysis
This compound is a crystalline powder . The molecular weight is 150.13 g/mol . The solubilities of the different solid forms of xylose were measured in different solvent mixtures by a thermogravimetric method .
Scientific Research Applications
Bioconversion to Ethanol
DL-Xylose, a pentose sugar, has significant potential in bioethanol production, particularly from lignocellulosic biomass. Engineering Saccharomyces cerevisiae for enhanced xylose metabolism has been a focal point of research. By overexpressing xylose isomerase from Piromyces and optimizing the non-oxidative pentose phosphate pathway, significant improvements in xylose utilization and ethanol yield have been achieved. Evolutionary engineering further enhances these traits, leading to strains with superior xylose fermentation capabilities (Zhou et al., 2012).
Lipid Production from Oleaginous Yeasts
Oleaginous yeasts capable of utilizing this compound from soil samples have been isolated and characterized for their lipid-producing capacities. These yeasts, when grown under specific conditions, can convert xylose into lipids, potentially serving as a sustainable source for biodiesel or cocoa butter substitutes (Pan et al., 2009).
Xylose Fermentation Efficiency
The efficiency of xylose fermentation in Pichia stipitis, a yeast naturally capable of fermenting xylose to ethanol, has been closely studied. Understanding and manipulating the metabolic pathways involved in xylose assimilation and fermentation can provide insights into optimizing fermentation processes for biofuel production (Jeffries, 2006).
Xylose in Biotechnological Applications
This compound's role extends beyond biofuels into various biotechnological applications. Its conversion to xylitol, a sugar alcohol with applications in the food industry, represents another valuable pathway. The biochemical and genetic engineering strategies to optimize xylose utilization in microorganisms like Zymomonas mobilis and Saccharomyces cerevisiae contribute to a broader understanding of xylose's potential in industrial biotechnology (Jeffries & Himmel, 1998).
Genetic Engineering for Xylose Metabolism
The genetic engineering of microorganisms to improve xylose metabolism is a critical area of research. By introducing and optimizing xylose metabolic pathways in S. cerevisiae, researchers have developed strains capable of efficient xylose fermentation. This engineering not only enhances biofuel production but also aids in the comprehensive understanding of xylose metabolism and its regulatory mechanisms (Ho et al., 1998).
Mechanism of Action
Target of Action
DL-Xylose, also known as Aldehydo-D-xylose, primarily targets the enzyme Xylose Isomerase . This enzyme, found in Streptomyces rubiginosus , plays a crucial role in the metabolism of D-xylose, facilitating its conversion into other useful compounds.
Mode of Action
This compound interacts with its target, Xylose Isomerase, triggering a series of biochemical reactions. The uptake of D-xylose activates the related metabolic pathway, and the activities of a NAD(P)H-linked xylose reductase (XR) and a unique NADP+ -linked xylitol dehydrogenase (XDH) are detected .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a major component of lignocellulose and the second most abundant sugar present in nature . The metabolism of this compound results in a variety of substrates that serve important nutritional and biological purposes . In bacteria, the isomerization of xylose to xylulose is usually catalyzed by xylose isomerase directly .
Pharmacokinetics
For instance, D-xylose uptake is suppressed in the presence of D-glucose, D-galactose, and D-fructose .
Result of Action
The result of this compound’s action is the activation of key catalytic enzymes that enable D-xylose to enter central metabolism . This process is crucial for the bioconversion of xylose, leading to the production of biofuels and chemicals from biomass .
Action Environment
The action of this compound is influenced by environmental factors. For example, the consumption of D-xylose increases two-fold under light but decreases to the same level with the addition of 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), indicating that extra chemical energy from the light-dependent reaction contributes to the catabolism of D-xylose .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DL-Xylose interacts with various enzymes and proteins in biochemical reactions. It is utilized by microorganisms through the xylose isomerase and Weimberg pathways, which are the major routes across diverse routes of bacterial xylose metabolism . The uptake and metabolism of this compound are inhibited by glucose, which is usually present with this compound in lignocellulose hydrolysate . Efforts have been made to discover, characterize, and engineer the transporters and enzymes involved in this compound utilization to relieve glucose inhibition .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. For instance, in E. coli cells, when both D-glucose and this compound are present in growth media, cells typically consume D-glucose first and then this compound . The consumption rate of this compound increases gradually when E. coli BL21 (DE3) was adaptively evolved via subculture .
Molecular Mechanism
The molecular mechanism of this compound action involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, the binding of this compound to the cleft of XylFII induces a large conformational change that closes the cleft and brings the globular domains closer together .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, the consumption rate of this compound increased gradually when E. coli BL21 (DE3) was adaptively evolved via subculture . Moreover, the addition of xylose epimerase to the XI strains confirmed the benefit of increasing the anomerization rate of xylose, leading to higher biomass formation and faster xylose consumption .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, increasing purified this compound inclusion generally results in linear decreases in performance, efficiency, and diet digestibility in pigs .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized by two different pathways, the phosphoketolase pathway yielding acetate, formate and ethanol, and the pentose phosphate/glycolytic pathway which converts xylose to L-lactate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. For instance, D-xylose is known to be transported into E. coli cells through the D-xylose/proton symporter XylE and the XylFGH ATP-dependent ABC transporter .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, UDP-xylose is made within the lumen of the ER or Golgi, suggesting there is no need for UDP-Xyl transport over the membrane .
properties
IUPAC Name |
(2R,3S,4R)-2,3,4,5-tetrahydroxypentanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-VPENINKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25702-75-4 | |
Record name | Polyxylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25702-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0023745 | |
Record name | D-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 g dissolves in 0.8 ml water; sol in pyridine & hot alc | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.525 @ 20 °C/4 °C | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Xylose is metabolized into various chemical intermediates that can play critical functions in the biological homeostasis of the human body. Via the oxido-reductase metabolism pathway of xylose in eukaryotic organisms, xylose is ultimately catabolized into (D)-xylulose-5-phosphate, which functions as an intermediate in the pentose phosphate pathway. Within the pentose phosphate pathway, NADPH, pentose 5-carbon sugars, and ribose 5-phosphate are generated as materials and precursors for the synthesis of nucleotides. In particular, xylulose-5-phosphate can be used to directly generate glycerinaldehyde-3-phosphate in the pathway. Other studies have also demonstrated that xylulose-5-phosphate may also play a role in gene expression, perhaps by promoting ChREBP transcription factor in the well-fed state. | |
Record name | Xylose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09419 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Color/Form |
Monoclinic needles or prisms, White crystalline powder | |
CAS RN |
58-86-6, 25990-60-7, 41247-05-6 | |
Record name | (+)-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | dl-Xylose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25990-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xylose [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058866 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025990607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Xylose | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09419 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | xylose | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760130 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | D-Xylose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-xylose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XYLOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1TA934AKO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
153-154 °C | |
Record name | (D)-XYLOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3273 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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